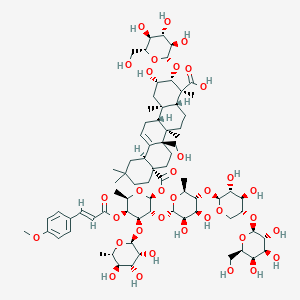
Onjisaponin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
绞股蓝皂苷B 是一种三萜皂苷,源自远志的根,远志是一种常用中药。 这种化合物因其潜在的治疗作用而备受关注,尤其是在治疗阿尔茨海默病和帕金森病等神经退行性疾病方面 .
准备方法
合成路线和反应条件: 绞股蓝皂苷B 的合成涉及从远志根中提取该化合物。该过程通常包括以下步骤:
提取: 将根部干燥并研磨成细粉。然后用乙醇或甲醇对粉末进行溶剂提取。
纯化: 使用色谱技术(如高效液相色谱 (HPLC))对提取物进行纯化,以分离出绞股蓝皂苷B。
工业生产方法: 绞股蓝皂苷B 的工业生产遵循类似的提取和纯化过程,但规模更大。 先进色谱技术和自动化提取系统的使用提高了化合物的效率和产量 .
化学反应分析
反应类型: 绞股蓝皂苷B 会经历各种化学反应,包括:
氧化: 绞股蓝皂苷B 可以被氧化形成不同的衍生物,这些衍生物可能表现出不同的生物活性。
还原: 还原反应可以改变绞股蓝皂苷B 中的官能团,可能改变其药理特性。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在受控条件下使用烷基卤化物和酰氯等试剂.
主要产物: 从这些反应中形成的主要产物包括绞股蓝皂苷B 的各种衍生物,每个衍生物都有独特的生物活性以及潜在的治疗应用 .
科学研究应用
Therapeutic Applications
1. Alzheimer's Disease
Onjisaponin B has shown promise in ameliorating cognitive impairments in animal models of AD. In APP/PS1 mice, treatment with this compound resulted in improved memory performance and reduced Aβ pathology, suggesting its potential as a therapeutic agent for AD .
2. Parkinson's Disease
The compound's ability to enhance mitochondrial function through autophagy induction positions it as a candidate for treating Parkinson's disease. Studies involving this compound-loaded liposomes indicate enhanced delivery and efficacy in mitigating symptoms associated with mitochondrial dysfunction .
Case Studies
作用机制
绞股蓝皂苷B 通过几个分子靶点和途径发挥其作用:
相似化合物的比较
绞股蓝皂苷B 可以与其他三萜皂苷进行比较,例如:
远志酸: 另一种源自远志的化合物,以其神经保护作用而闻名。
远志皂苷: 一种具有类似自噬诱导特性的皂苷。
远志皂苷元: 表现出神经保护和认知增强作用.
独特性: 绞股蓝皂苷B 因其强大的自噬诱导作用及其降解与神经退行性疾病相关的突变蛋白的能力而脱颖而出。 其独特的行动机制和广泛的治疗潜力使其成为进一步研究和开发的宝贵化合物 .
生物活性
Onjisaponin B, a bioactive saponin derived from Radix Polygalae, has garnered significant attention in recent years due to its potential therapeutic effects, particularly in neurodegenerative disorders. This article provides a comprehensive overview of the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various studies, and implications for future research.
1. Amyloid Beta Reduction
This compound has been shown to suppress the production of amyloid beta (Aβ), a peptide implicated in Alzheimer's disease (AD). Research indicates that this compound does not directly inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1) or γ-secretase activities but instead promotes the degradation of amyloid precursor protein (APP) . This mechanism was validated in APP/PS1 transgenic mice, where oral administration of this compound resulted in amelioration of Aβ pathology and cognitive impairments .
2. Autophagy Induction
Another significant mechanism through which this compound exerts its effects is by inducing autophagy. Studies have demonstrated that this compound activates the AMPK-mTOR signaling pathway, leading to enhanced clearance of toxic proteins associated with Huntington's and Parkinson's diseases, specifically mutant huntingtin and A53T α-synuclein . This autophagy induction is crucial for reducing cellular toxicity and promoting cell survival under stress conditions.
Efficacy in Preclinical Studies
The efficacy of this compound has been evaluated in various preclinical models, particularly focusing on neuroprotective effects:
Case Studies
Case Study: Neuroprotection in Alzheimer’s Disease
In a controlled study involving APP/PS1 mice, this compound was administered orally over several months. The results indicated a significant reduction in Aβ deposition and improved performance in memory tasks compared to control groups. Behavioral tests revealed that treated mice exhibited faster learning rates and better retention of spatial memory .
Case Study: Autophagy Enhancement
Another study focused on the role of this compound in enhancing autophagy. Using PC-12 cells transfected with mutant huntingtin or α-synuclein, researchers observed that treatment with this compound led to a marked increase in autophagic flux and a decrease in cell death rates. This study supports the compound's potential as a therapeutic agent for neurodegenerative diseases characterized by protein aggregation .
属性
IUPAC Name |
(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H112O35/c1-30-44(81)48(85)53(90)63(99-30)107-59-58(105-43(80)17-12-33-10-13-34(97-9)14-11-33)32(3)101-67(60(59)108-64-56(93)51(88)57(31(2)100-64)106-62-52(89)47(84)40(28-98-62)104-65-54(91)49(86)45(82)38(26-76)102-65)110-69(96)74-21-20-70(4,5)24-36(74)35-15-16-41-71(6)25-37(79)61(109-66-55(92)50(87)46(83)39(27-77)103-66)73(8,68(94)95)42(71)18-19-72(41,7)75(35,29-78)23-22-74/h10-15,17,30-32,36-42,44-67,76-79,81-93H,16,18-29H2,1-9H3,(H,94,95)/b17-12+/t30-,31-,32+,36-,37-,38+,39+,40+,41+,42+,44-,45-,46+,47-,48+,49-,50-,51-,52+,53+,54+,55+,56+,57-,58-,59-,60+,61-,62-,63-,64-,65-,66-,67-,71+,72+,73-,74-,75-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTBHNPMHXYCII-KJCIHCEPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC(=O)C67CCC(CC6C8=CCC9C(C8(CC7)CO)(CCC1C9(CC(C(C1(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC=C(C=C1)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O)O)OC(=O)[C@@]67CC[C@@]8(C(=CC[C@H]9[C@]8(CC[C@@H]1[C@@]9(C[C@@H]([C@@H]([C@@]1(C)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]6CC(CC7)(C)C)CO)C)OC(=O)/C=C/C1=CC=C(C=C1)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H112O35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1573.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














